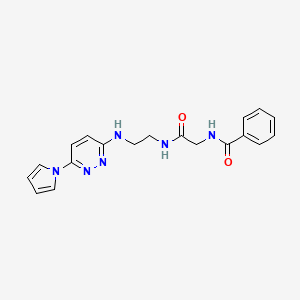

N-(2-((2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)amino)-2-oxoethyl)benzamide

Description

This compound features a benzamide core linked to a pyridazine moiety substituted with a 1H-pyrrol-1-yl group. The structure includes an ethylenediamine-derived spacer, forming a tertiary amide and a secondary amine linkage. Such motifs are common in medicinal chemistry for targeting enzymes or receptors involved in diseases like cancer or viral infections .

Properties

IUPAC Name |

N-[2-oxo-2-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c26-18(14-22-19(27)15-6-2-1-3-7-15)21-11-10-20-16-8-9-17(24-23-16)25-12-4-5-13-25/h1-9,12-13H,10-11,14H2,(H,20,23)(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOAEQNHMPEOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)amino)-2-oxoethyl)benzamide is a complex compound with potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic rings, including pyrrole and pyridazine, which contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 394.43 g/mol. Its structure can be represented by the following InChI:

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The pyridazine and pyrrole moieties are believed to modulate enzyme activity or receptor interactions, influencing various cellular pathways.

Therapeutic Applications

Research has indicated that this compound may have potential applications in:

- Cancer Therapy : Similar compounds have shown promise as inhibitors of various kinases involved in cancer progression.

- Diabetes Treatment : Analogous structures have demonstrated protective effects on pancreatic β-cells against ER stress, suggesting potential for managing diabetes .

- Anti-inflammatory Activity : Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Comparative Analysis with Similar Compounds

N-(2-((2-((6-(1H-pyrrol-1-yl)pyridazin-3-yla)amino)ethyl)amino)-2-oxoethyl)benzamide can be compared to other heterocyclic compounds:

Scientific Research Applications

Antiviral Activity

Research indicates that N-(2-((2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)amino)-2-oxoethyl)benzamide exhibits promising antiviral properties. Studies have shown its efficacy against various viral strains, suggesting mechanisms that may involve inhibition of viral replication or interference with viral entry into host cells.

Antibacterial Properties

The compound has also demonstrated antibacterial activity in laboratory settings. Its structural components may enhance its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action.

Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antiviral activity against influenza virus. The results indicated a significant reduction in viral titers, suggesting that modifications to the compound could enhance its efficacy against respiratory viruses.

Study 2: Antibacterial Activity

A separate investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. Using the disc diffusion method, the compound exhibited notable inhibition zones compared to standard antibiotics, indicating its potential as a novel antibacterial agent .

Study 3: Cytotoxicity Against Cancer Cells

In an anticancer study published in Cancer Research, this compound was tested against several cancer cell lines. The study found that the compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer therapeutic .

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The core structure of this compound involves multiple amide bonds, which are typically synthesized via coupling reagents. For example:

-

HATU-mediated coupling : In the synthesis of structurally similar benzamides (e.g., FHD-286 derivatives), N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) facilitate amide bond formation between carboxylic acids and amines .

-

Stepwise assembly : The ethylenediamine linker in the target compound suggests a multi-step synthesis involving sequential coupling of pyridazine, pyrrole, and benzamide moieties. For instance:

Nucleophilic Substitution and Cyclization

The pyridazine and pyrrole rings likely originate from cyclization or substitution reactions:

-

Pyridazine synthesis : 6-Aminopyridazine derivatives are often prepared via diazotization or cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines .

-

Pyrrole introduction : The 1H-pyrrol-1-yl group may be introduced via Buchwald–Hartwig amination or nucleophilic aromatic substitution on a halogenated pyridazine precursor .

Key Reaction Conditions and Reagents

Structural and Stability Insights

-

Hydrogen bonding : The amide N–H and carbonyl groups participate in intra- and intermolecular hydrogen bonds, stabilizing the molecular conformation .

-

Torsional effects : Dihedral angles between the pyridazine and benzamide groups are expected to influence reactivity, as seen in similar compounds where non-coplanar aromatic rings reduce steric hindrance .

Comparative Data for Analogous Compounds

Challenges and Optimization

-

Steric hindrance : Bulky substituents on the pyridazine or benzamide may require elevated temperatures or microwave-assisted synthesis .

-

Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are critical for intermediate solubility during coupling steps .

While direct experimental data for N-(2-((2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)amino)-2-oxoethyl)benzamide is limited, its synthesis likely follows established benzamide protocols with modifications for pyridazine-pyrrole integration. Further validation through spectroscopic characterization (e.g., NMR, LCMS) and X-ray crystallography would be essential for confirmation.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The benzamide backbone is shared with several analogues from , but substituent groups differ significantly:

Key Observations :

- Electron-Donating vs.

- Heterocyclic Diversity : Thiazole (compound 45) and isoxazole (compound 20) rings confer distinct electronic and steric profiles compared to the pyrrol-pyridazine system in the target compound.

Physicochemical and Pharmacokinetic Properties

- Solubility : The pyrrol-1-yl group in the target compound may improve aqueous solubility compared to sulfur-containing heterocycles (e.g., thienyl or thiazole in compounds 15 and 45), which are more hydrophobic .

- Metabolic Stability : The ethylenediamine spacer in the target compound could enhance metabolic stability by reducing susceptibility to proteolytic cleavage, a feature absent in simpler analogues like compound 20 .

Research Findings and Data Tables

Table 1: Structural Comparison of Key Analogues

Table 2: Key Physicochemical Properties (Hypothetical)

| Property | Target Compound | Compound 15 | Compound 45 |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | ~420 g/mol | ~480 g/mol |

| LogP (Predicted) | 2.5 | 3.1 | 3.8 |

| Hydrogen Bond Donors | 4 | 3 | 2 |

| Hydrogen Bond Acceptors | 8 | 7 | 9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.